

Quantification of Catestatin in Tissue Homogenates: Application Notes and Protocols

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Compound of Interest

Compound Name: Catestatin

Cat. No.: B599681

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Introduction

Catestatin (CST), a 21-amino acid peptide derived from the proteolytic cleavage of Chromogranin A (CgA), is a pleiotropic peptide with significant roles in cardiovascular, metabolic, and inflammatory regulation.[1][2][3] It was initially identified as a potent inhibitor of catecholamine release from chromaffin cells and noradrenergic neurons, acting as a non-competitive antagonist of nicotinic acetylcholine receptors.[4][5] Emerging research has highlighted its involvement in modulating the immune system, suppressing tissue inflammation, and influencing glucose and lipid metabolism.[1][6] Given its diverse physiological functions, accurate quantification of **catestatin** in various tissues is crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for the quantification of **catestatin** in tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Western Blotting.

Data Presentation: Catestatin Concentrations

Quantitative data for **catestatin** concentrations directly in tissue homogenates (e.g., ng/mg of protein) is not extensively reported in publicly available literature. The majority of studies focus on circulating levels in plasma or serum. The following tables summarize representative **catestatin** concentrations in plasma and serum from human and animal studies, which can

provide a reference range for expected levels. Researchers are encouraged to establish their own baseline tissue-specific concentrations based on the protocols provided below.

Table 1: Human Plasma/Serum **Catestatin** Concentrations

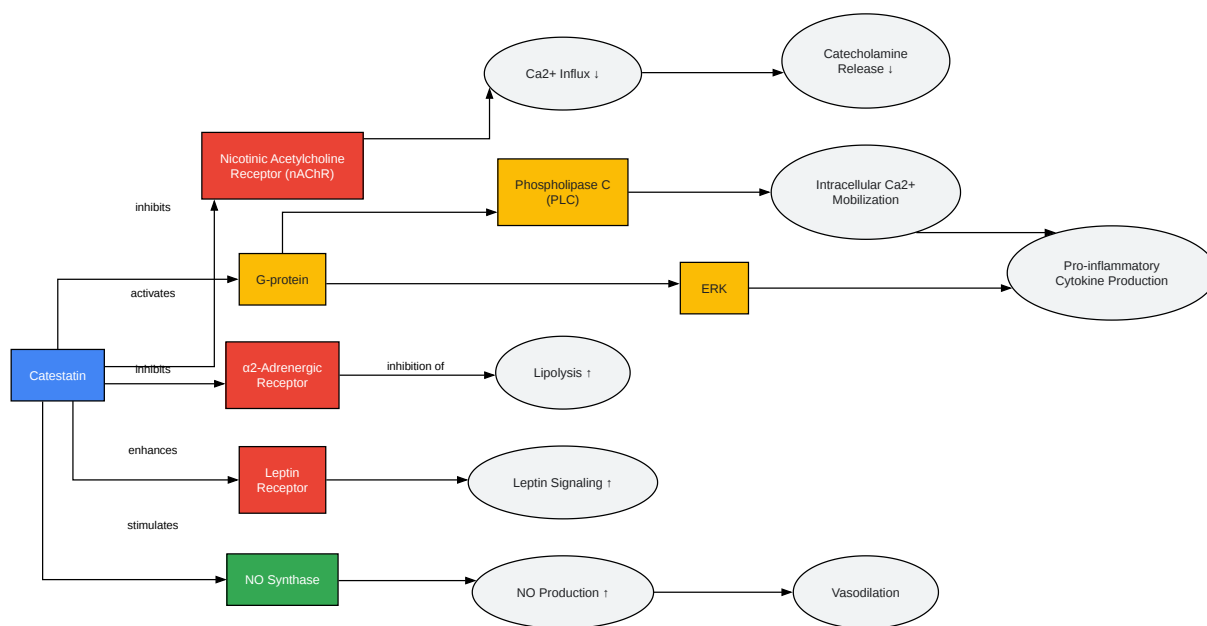
Condition	Sample Type	Concentration (ng/mL)	Reference
Healthy Controls	Plasma	1.32 - 2.15	[2] [7]
Essential Hypertension	Plasma	1.19 - 1.53	[2]
Coronary Artery Disease	Serum	1.14 (median)	[8]
Acute Myocardial Infarction (Day 1)	Plasma	16.5 ± 5.4	[2]
Acute Myocardial Infarction (Day 3)	Plasma	30.7 ± 12.2	[2]
Heart Failure (NYHA Class III-IV)	Plasma	0.85 - 2.43 (median)	[2]
Hemodialysis Patients	Plasma	32.85 ± 20.18	[9]
Acute Pulmonary Embolism	Plasma	27.3 ± 5.7	[8]

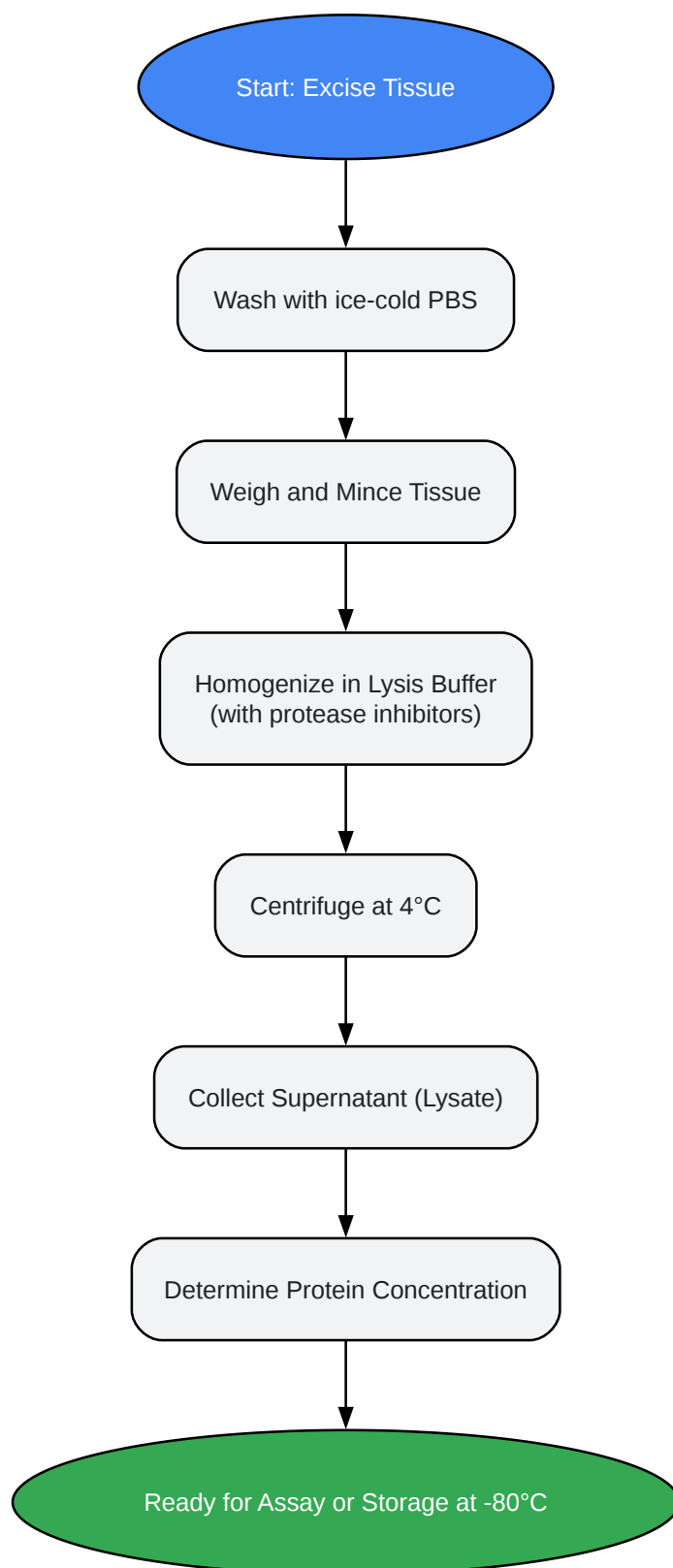
Table 2: Animal Plasma **Catestatin** Concentrations (Mouse)

Condition	Sample Type	Concentration (ng/mL)	Reference
Wild-Type (Normal Chow)	Plasma	3.8	[10]
Wild-Type (Normal Chow) + CST	Plasma	7.0	[10]
Wild-Type (High-Fat Diet)	Plasma	2.8	[10]
Wild-Type (High-Fat Diet) + CST	Plasma	5.8	[10]
Chga-KO + CST Administration	Plasma	2.3	[10]

Catestatin Signaling Pathways

Catestatin exerts its diverse biological effects by interacting with multiple signaling pathways. A key mechanism is the inhibition of catecholamine release through the blockade of nicotinic acetylcholine receptors.[\[6\]](#) Additionally, it influences intracellular signaling cascades involving G-proteins, phospholipase C (PLC), and mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK).[\[1\]](#) **Catestatin** also modulates nitric oxide (NO) synthesis and pathways related to metabolism, such as those involving adrenergic and leptin receptors.[\[2\]](#)[\[10\]](#)





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